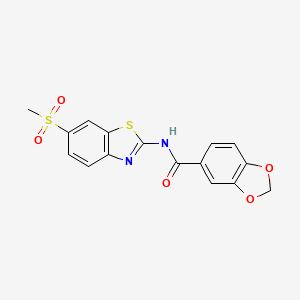

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 6-position and a benzodioxole carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S2/c1-25(20,21)10-3-4-11-14(7-10)24-16(17-11)18-15(19)9-2-5-12-13(6-9)23-8-22-12/h2-7H,8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIYQGPRZKMHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde under acidic conditions.

Coupling Reaction: Finally, the benzothiazole and benzodioxole intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

- Key Difference : Chloro substituent at the 6-position vs. methanesulfonyl in the target compound.

- Molecular Formula : C₁₅H₉ClN₂O₃S (MW: 332.76) .

- Implications: The chloro group is moderately electron-withdrawing, while methanesulfonyl is strongly electron-withdrawing. This difference may alter electrophilic substitution reactivity or binding affinity in biological systems.

N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide

- Key Difference: Thiazole core with 4-hydroxy and 2-(4-acetylanilino) substituents vs. benzothiazole in the target compound.

- Synthesis : Prepared via catalyst-free Hantzsch cyclization (76% yield) .

- Structural Features: The benzodioxole carboxamide moiety is retained, but the thiazole ring introduces distinct hydrogen-bonding capabilities (hydroxy and acetylanilino groups). Tautomerism observed in NMR (enol vs. keto forms) highlights conformational flexibility absent in rigid benzothiazoles.

Tulmimetostatum (WHO-INN Antineoplastic Agent)

- Structure: Complex derivative with a benzodioxole carboxamide linked to a cyclohexyl-methoxyazetidine moiety and a methylsulfanyl-dihydropyridinone group .

- Key Contrast : The target compound lacks Tulmimetostatum’s intricate substituents, which are critical for its antineoplastic activity.

- Implications : Simplification of the scaffold (e.g., methanesulfonyl-benzothiazole) may reduce therapeutic efficacy but improve synthetic accessibility.

Table 1: Comparative Data for Key Compounds

Key Observations :

- Synthetic Accessibility : The Hantzsch-derived thiazole (76% yield) demonstrates efficient routes for benzodioxole-carboxamide hybrids . Methanesulfonyl groups may require sulfonation/oxidation steps, complicating synthesis.

- Biological Relevance : Tulmimetostatum’s antineoplastic activity suggests benzodioxole carboxamides can target cellular pathways, though substituent complexity is likely crucial .

Research Findings and Implications

- Electronic Effects : Methanesulfonyl’s strong electron-withdrawing nature may stabilize negative charges or modulate π-π stacking in molecular recognition, contrasting with chloro’s moderate effects .

- Thermal Stability : Benzodioxole rings (as in benzoxazines) exhibit low volume shrinkage during curing, suggesting thermal robustness . This could benefit materials science applications of the target compound.

- Crystallography Tools : Programs like SHELX and ORTEP-3 are critical for structural validation of such compounds .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure combines a benzothiazole core with a methanesulfonyl group and a benzodioxole moiety, which contributes to its potential biological activity. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is and it exhibits several functional groups that are pivotal for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzothiazole with a methanesulfonyl group |

| Functional Groups | Carboxamide and dioxole moieties |

| Molecular Weight | Approximately 357.4 g/mol |

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in inhibiting microtubule assembly and acting as competitive inhibitors of tubulin binding sites. The biological activity of this compound can be attributed to:

- Antimitotic Activity : Similar compounds have demonstrated the ability to inhibit microtubule assembly, which is crucial for cell division.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.

In Vitro Studies

In vitro studies have shown that derivatives of benzothiazole can inhibit cancer cell lines effectively. For instance:

- Study A : A derivative similar to this compound was tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-468 (Breast) | 10.5 | Moderate Inhibition |

| A498 (Renal) | 8.7 | High Inhibition |

| HeLa (Cervical) | 15.3 | Moderate Inhibition |

Case Study: Antitumor Activity

A study published in PubMed highlighted the antitumor efficacy of related compounds that inhibit tubulin polymerization. The findings suggest that the presence of the benzodioxole ring is essential for maintaining high antitumor activity.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicate that while many benzothiazole derivatives exhibit significant biological activity, they also require careful evaluation regarding their safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.